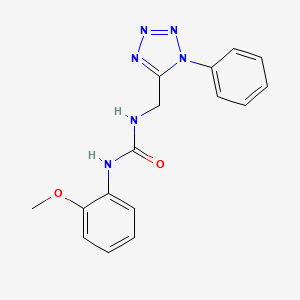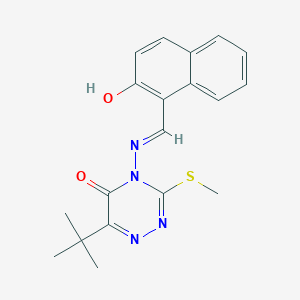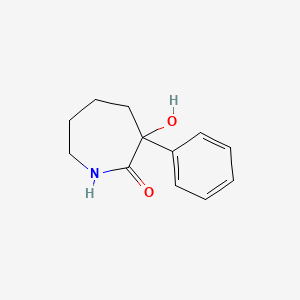![molecular formula C22H19N3O2S B2558945 Benzo[d]thiazol-2-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone CAS No. 2034243-13-3](/img/structure/B2558945.png)
Benzo[d]thiazol-2-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[d]thiazol-2-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is a compound that has been explored for its potential biological activities. The compound is a hybrid structure that combines benzo[d]thiazole and quinoline moieties, which are known for their pharmacological properties. The benzo[d]thiazole is a heterocyclic compound that has been incorporated into various drugs due to its bioactive nature. Similarly, quinoline derivatives are known for their anticancer and antimicrobial activities. The combination of these two structures into one molecule could potentially enhance the biological activity and specificity of the compound .
Synthesis Analysis
The synthesis of this compound derivatives involves the reaction of substituted-2-(4-amino phenyl)benzo[d]thiazole with 3-(2-bromoacetyl)-4-hydroxy-1-methyl/phenyl quinolin-2(1H)-one in the presence of glacial acetic acid. This reaction yields a series of novel compounds characterized by their spectral (IR, 1H NMR, 13C NMR, and MS) and elemental analysis .
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated using various spectroscopic techniques. The IR spectra confirm the presence of the ketone functional group, while the NMR spectra provide detailed information about the chemical environment of the protons and carbons in the molecule. The mass spectrometry data further supports the molecular weight and structure of the synthesized compounds .
Chemical Reactions Analysis
The benzo[d]thiazol-2-yl moiety in these compounds is reactive and can participate in various chemical reactions. The presence of the ketone group allows for further chemical modifications, which can be exploited to synthesize a wide range of derivatives with potential biological activities. The chemical reactivity of these compounds can also be studied through docking studies to predict their interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are essential for their potential application as drugs. The cytotoxicity screening studies have shown that cancer cells are sensitive to these compounds, indicating their potential use in cancer therapy. Additionally, some derivatives have shown interesting in vitro antibacterial activity, particularly against Gram-negative bacteria like E. coli . The anti-mycobacterial activity of similar compounds has also been reported, with some derivatives showing low cytotoxicity and promising therapeutic indices .
Scientific Research Applications
Antimicrobial and Anticancer Activities
- The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, closely related to the queried compound, has been identified as a new anti-mycobacterial chemotype. Studies revealed significant anti-tubercular activity, with some compounds exhibiting low cytotoxicity and high therapeutic indices (Pancholia et al., 2016).
- New pyridine derivatives, including 2-amino substituted benzothiazoles and benzo[d]thiazolyl piperazin-1-yl methanones, have shown variable and modest antimicrobial activity against bacteria and fungi (Patel et al., 2011).
- Novel benzo[d]thiazolyl substituted-2-quinolone hybrids exhibit significant anticancer activity, particularly against MCF-7 and WRL68 cancer cells, with some compounds displaying potent antibacterial activity, especially against Gram-negative bacteria (Bolakatti et al., 2020).
Activation of Peroxymonosulfate
- Benzoquinone, a structurally similar compound to benzo[d]thiazol-2-yl(4-(quinolin-8-yloxy)piperidin-1-yl)methanone, has been shown to efficiently activate peroxymonosulfate for the degradation of sulfamethoxazole. This novel nonradical oxidation process generates singlet oxygen, offering implications for developing new nonradical oxidation processes (Zhou et al., 2015).
Biosensing and Electrochemical Applications
- A study describes the use of a carbon paste electrode modified by a benzoquinone derivative for electrocatalytic oxidization of glutathione and amoxicillin, suggesting potential applications in biosensing and electrochemical analysis (Karimi-Maleh et al., 2014).
Synthesis and Structural Analysis
- The synthesis and structural exploration of a novel bioactive heterocycle, which includes benzo[d]thiazolyl piperidin-1-yl methanone, revealed antiproliferative activity. The molecular structure is characterized by various spectroscopic methods and X-ray diffraction studies (Prasad et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit anti-inflammatory activity . Therefore, it’s plausible that this compound may also target enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes .
Mode of Action
Based on the anti-inflammatory activity of similar compounds , it can be hypothesized that this compound may inhibit the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
Biochemical Pathways
If this compound acts as a cox inhibitor like its similar compounds , it would affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory prostaglandins.
Result of Action
If it acts as a cox inhibitor, it would likely reduce inflammation at the cellular level by decreasing the production of pro-inflammatory prostaglandins .
Safety and Hazards
The compound is not intended for human or veterinary use. It is for research use only, indicating that it may pose hazards if improperly handled or used outside of a controlled research environment.
Future Directions
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Cellular Effects
Some benzothiazole derivatives have shown to inhibit COX-1 and COX-2, key enzymes in the inflammatory response .
Molecular Mechanism
It is suggested that benzothiazole derivatives may exert their effects through inhibition of COX-1 and COX-2 enzymes .
properties
IUPAC Name |
1,3-benzothiazol-2-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c26-22(21-24-17-7-1-2-9-19(17)28-21)25-13-10-16(11-14-25)27-18-8-3-5-15-6-4-12-23-20(15)18/h1-9,12,16H,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWLUVMFEDYYRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2558863.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N,N-dipropylacetamide](/img/structure/B2558866.png)

![Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate](/img/structure/B2558868.png)
![2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2558869.png)


![N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide](/img/structure/B2558874.png)

![4-Cyano-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B2558878.png)


![3-Bromo-4,6-dimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2558884.png)